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molecular formula C9H14O3 B8772894 3-Acetyl-5-propyldihydrofuran-2(3h)-one CAS No. 40010-98-8

3-Acetyl-5-propyldihydrofuran-2(3h)-one

Cat. No. B8772894
M. Wt: 170.21 g/mol
InChI Key: BKSYCKMLQCVWOX-UHFFFAOYSA-N
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Patent
US05183908

Procedure details

n-Octyl acetoacetate (313.3 g, 1.42 moles), 1,2-pentylene oxide 101.8 g, 1.18 moles) and 157.5 g distilled water were combined in a reactor. A solution of 59.6 g sodium hydroxide (1.49 moles) in 59.6 g distilled water was added over a one-hour period while maintaining the temperature in the range of 22 to 26° C. The reaction mixture was then allowed to stir for an additional 111/2 hours while maintaining the temperature between 28° C. and 36° C. The reaction mixture was then acidified to pH 5.8 by the addition of concentrated hydrochloric acid. After separation of the organic and aqueous phases, the organic layer was stripped under reduced pressure to remove the n-octanol and any unreacted n-octyl acetoactetate. 3-Acetyl-5-propyldihydro-2(3H)-furanone ##STR12## was recovered upon distillation in 62.4% yield.
Quantity
313.3 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH2:9][CH2:10][CH2:11]CCCC)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:16]1OC1CCC.[OH-].[Na+].Cl>O>[C:3]([CH:2]1[CH2:16][CH:8]([CH2:9][CH2:10][CH3:11])[O:7][C:1]1=[O:6])(=[O:4])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
313.3 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCCCCCCC
Name
Quantity
101.8 g
Type
reactant
Smiles
C1C(CCC)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
59.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 (± 2) °C
Stirring
Type
CUSTOM
Details
to stir for an additional 111/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined in a reactor
ADDITION
Type
ADDITION
Details
was added over a one-hour period
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 28° C. and 36° C
CUSTOM
Type
CUSTOM
Details
After separation of the organic and aqueous phases
CUSTOM
Type
CUSTOM
Details
to remove the n-octanol
DISTILLATION
Type
DISTILLATION
Details
3-Acetyl-5-propyldihydro-2(3H)-furanone ##STR12## was recovered upon distillation in 62.4% yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C1C(OC(C1)CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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